8-Epi-prostaglandin F2alpha

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Biomarker of Oxidative Stress

-Epi-PGF2alpha is a type of molecule known as an isoprostane. Isoprostanes are formed in the body through a process called lipid peroxidation, which is a type of chemical reaction involving free radicals and fatty acids [National Institutes of Health (.gov)]. Because free radicals can damage cells, isoprostanes are often used as biomarkers of oxidative stress in the body. Elevated levels of 8-Epi-PGF2alpha have been measured in diseases associated with oxidative stress, such as:

- Non-insulin-dependent diabetes mellitus (type 2 diabetes) )

- Coronary heart disease )

- Hypertension (high blood pressure) )

Researchers are still investigating the exact role of 8-Epi-PGF2alpha in these diseases.

Other Research Applications

-Epi-PGF2alpha is also being studied for its potential role in other areas, such as:

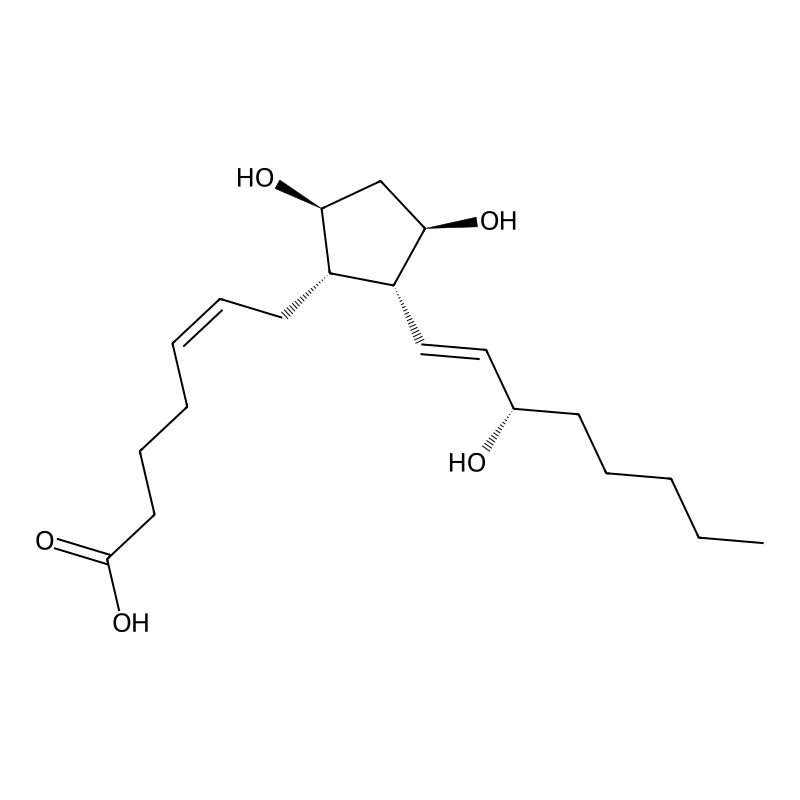

8-Epi-prostaglandin F2alpha, also known as 8-iso-prostaglandin F2alpha, is a member of the F2-isoprostane family, which are bioactive lipids derived from the non-enzymatic oxidation of arachidonic acid. This compound is characterized by its unique structure, where the stereochemistry at the 8-position differs from that of the standard prostaglandin F2alpha. The molecular formula for 8-epi-prostaglandin F2alpha is C20H34O5, and it is recognized as a significant marker of oxidative stress and lipid peroxidation in biological systems .

The mechanism of action of 8-epi-PGF2α is not fully understood, but research suggests it may have diverse effects depending on the cell type and context []. Unlike PGF2α, which often acts as a constrictor, 8-epi-PGF2α may have weaker or even opposing effects on smooth muscle contraction []. Additionally, some studies suggest 8-epi-PGF2α might inhibit platelet aggregation, a process involved in blood clotting [].

The significance of 8-epi-PGF2α lies in its role as a marker of oxidative stress. Oxidative stress can damage cells and contribute to various diseases []. Elevated levels of 8-epi-PGF2α in urine or blood plasma have been associated with an increased risk of developing certain cancers, including breast and lung cancer [, ]. However, more research is needed to determine the exact role of 8-epi-PGF2α in disease development.

The synthesis of 8-epi-prostaglandin F2alpha can occur via two primary pathways:

- Enzymatic Pathway: This involves cyclooxygenases (COX-1 and COX-2) catalyzing the conversion of arachidonic acid into prostaglandins, including 8-epi-prostaglandin F2alpha. The activity of these enzymes can be influenced by various factors, including the presence of reactive oxygen species .

- Non-Enzymatic Pathway: 8-epi-prostaglandin F2alpha can also be formed through free radical-mediated lipid peroxidation. This process occurs when reactive oxygen species interact with membrane phospholipids containing arachidonic acid, leading to the generation of isoprostanes, including 8-epi-prostaglandin F2alpha .

8-Epi-prostaglandin F2alpha exhibits various biological activities, primarily related to its role as a signaling molecule in vascular biology. It acts as a potent agonist for thromboxane receptors, influencing platelet aggregation and vascular tone. At lower concentrations, it induces shape changes in platelets, while at higher concentrations, it can promote reversible aggregation . Furthermore, this compound has been implicated in inflammatory responses and may serve as a biomarker for oxidative stress-related diseases .

The synthesis of 8-epi-prostaglandin F2alpha can be achieved through several methods:

- Cell Culture Techniques: Human endothelial cells can produce 8-epi-prostaglandin F2alpha when exposed to hypoxic conditions followed by reoxygenation. This method highlights the role of prostaglandin H synthase in its production .

- Chemical Synthesis: Laboratory synthesis can be performed using various organic chemistry techniques that involve the manipulation of arachidonic acid derivatives under controlled conditions to yield 8-epi-prostaglandin F2alpha.

- Isolation from Biological Samples: 8-epi-prostaglandin F2alpha can also be extracted from biological fluids such as serum or urine using immunoassay techniques like ELISA .

The applications of 8-epi-prostaglandin F2alpha are diverse:

- Biomarker for Oxidative Stress: It serves as a reliable indicator of oxidative damage in vivo, particularly in conditions such as hypercholesterolemia and other cardiovascular diseases .

- Research Tool: In pharmacological studies, it is used to investigate the roles of prostaglandins and isoprostanes in various physiological and pathological processes.

- Therapeutic Investigations: Its potential effects on platelet function and vascular tone make it a candidate for exploring new therapeutic strategies in cardiovascular diseases.

Interaction studies have demonstrated that 8-epi-prostaglandin F2alpha interacts with various receptors and signaling pathways:

- Thromboxane Receptors: It acts as an agonist at thromboxane A2 receptors, influencing platelet activation and vascular responses .

- Reactive Oxygen Species: The synthesis of 8-epi-prostaglandin F2alpha is modulated by oxidative stress; for instance, hydrogen peroxide has been shown to enhance its production during reoxygenation after hypoxia .

These interactions underscore its importance in both normal physiology and disease states.

Several compounds share structural similarities with 8-epi-prostaglandin F2alpha, primarily within the class of prostaglandins and isoprostanes. Here are some notable examples:

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| Prostaglandin F2alpha | Contains a hydroxyl group at position 15 | Standard prostaglandin involved in various functions |

| Prostaglandin E2 | Has a double bond between carbons 5 and 6 | Involved in inflammation and pain signaling |

| Isoprostane E2 | Similar structure but formed via free radical oxidation | Serves as a marker for oxidative stress |

| Prostaglandin D2 | Contains a ketone group at position 9 | Plays roles in sleep regulation and allergic responses |

The uniqueness of 8-epi-prostaglandin F2alpha lies in its formation through both enzymatic and non-enzymatic pathways, its specific receptor interactions, and its role as an indicator of lipid peroxidation. Its distinct stereochemistry at the 8-position further differentiates it from other prostaglandins and isoprostanes.

Non-Enzymatic Free Radical-Catalyzed Pathways

8-Epi-PGF2α is primarily generated via non-enzymatic peroxidation of arachidonic acid through free radical reactions. This process involves three key steps:

- Initiation: Reactive oxygen species (ROS), such as hydroxyl radicals (- OH), abstract hydrogen from arachidonic acid, forming a carbon-centered radical.

- Propagation: Molecular oxygen adds to the radical site, creating a peroxyl radical (ROO- ), which undergoes cyclization to form prostaglandin H2-like intermediates.

- Termination: Reduction of endoperoxide intermediates yields 8-epi-PGF2α, characterized by a cis orientation at the 8-position, distinguishing it from cyclooxygenase (COX)-derived prostaglandins.

This pathway dominates under conditions of oxidative stress, such as smoking, hypercholesterolemia, or diabetes, where ROS production exceeds antioxidant defenses. Urinary 8-epi-PGF2α levels correlate inversely with vitamin E content in low-density lipoprotein (LDL), underscoring its role as a lipid peroxidation marker.

Table 1: Key Features of Non-Enzymatic 8-Epi-PGF2α Synthesis

Enzymatic Synthesis via Cyclooxygenase Isoforms

Contrary to earlier assumptions, 8-epi-PGF2α can also form enzymatically via COX-1 and COX-2. Prostaglandin-endoperoxide synthase (PGHS) catalyzes the peroxidation of arachidonic acid, producing prostaglandin H2 (PGH2), which undergoes isomerization to 8-epi-PGF2α. Key distinctions from non-enzymatic synthesis include:

- COX-1 dependence: Constitutive expression in endothelial cells contributes to basal 8-epi-PGF2α levels.

- COX-2 induction: Inflammatory stimuli (e.g., cytokines) upregulate COX-2, amplifying 8-epi-PGF2α production in monocytes and vascular tissues.

- Hydrogen peroxide role: COX-mediated synthesis is enhanced by H₂O₂, which activates PGHS peroxidase activity.

Notably, enzymatic synthesis accounts for ≤3% of total 8-epi-PGF2α in healthy humans but becomes significant in chronic inflammation or cancer. For example, COX-2-derived 8-epi-PGF2α constitutes >50% of plasma levels in smokers.

Role of Oxidative Stress and Lipid Peroxidation

Oxidative stress creates a bidirectional relationship with 8-epi-PGF2α:

- As a biomarker: Urinary 8-epi-PGF2α levels rise in proportion to oxidative injury, making it a quantitative indicator of lipid peroxidation.

- As a mediator: 8-Epi-PGF2α activates thromboxane (TP) receptors, inducing vasoconstriction, platelet aggregation, and endothelial dysfunction.

Clinical Correlations:

- Cardiovascular disease: Hypercholesterolemic patients exhibit 2.3-fold higher urinary 8-epi-PGF2α than controls, correlating with LDL-cholesterol levels (ρ=0.386).

- Pulmonary disorders: 8-Epi-PGF2α levels in bronchoalveolar lavage fluid predict asthma severity.

- Cancer: Elevated levels in gastrointestinal tumors correlate with COX-2 overexpression.